1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride
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Overview
Description
1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride: is a chemical compound with the molecular formula C₈H₁₈Cl₂N₂O₂ and a molecular weight of 244.07 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a dioxaspirodecane ring system and a hydrazine moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
The primary target of “1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride” is the receptor-interacting protein kinase 1 (RIPK1). RIPK1 plays a crucial role in the activation of necroptotic cell death pathways, which have been implicated in various human diseases .
Mode of Action
The compound interacts with RIPK1, inhibiting its kinase activity. This inhibition blocks the activation of necroptotic cell death pathways. The compound has shown significant inhibitory activity against RIPK1, with an IC50 value of 92 nM .
Biochemical Pathways
The compound affects the necroptotic cell death pathways by inhibiting RIPK1. Necroptosis is a form of programmed cell death that is considered a key driver of various inflammatory diseases .
Result of Action
The compound has shown significant anti-necroptotic effects in a U937 cell necroptosis model. This suggests that it could potentially be used as a therapeutic agent in diseases driven by necroptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride typically involves the reaction of 1,4-Dioxaspiro[4.5]decan-8-one with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
1,4-Dioxaspiro[4.5]decan-8-one+Hydrazine Hydrate→1,4-Dioxaspiro[4.5]decan-8-ylhydrazine→1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives.
Scientific Research Applications
1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-ol: A related compound with a hydroxyl group instead of a hydrazine moiety.
1,4-Dioxaspiro[4.5]decan-8-one: The precursor used in the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylhydrazine dihydrochloride.
Uniqueness: this compound is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-8-ylhydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c9-10-7-1-3-8(4-2-7)11-5-6-12-8;;/h7,10H,1-6,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDAVMXMJUBTRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NN)OCCO2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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